Relevance: Hydroxyurea serves as a benchmark compound in many studies involving Trimidox due to its shared mechanism of action as an RR inhibitor. [, ] Trimidox is often investigated as a potential alternative to Hydroxyurea, particularly in treating conditions like sickle cell anemia, due to its greater potency and potentially reduced side effects. [, ]
Didox (3,4-dihydroxybenzohydroxamic acid)
Compound Description: Didox is another potent RR inhibitor. [, ] Preclinical studies suggest that Didox may be effective in reversing disease manifestations in models of murine acquired immunodeficiency syndrome (MAIDS) and has shown reduced hematopoietic toxicity compared to Hydroxyurea. [, ] Studies also suggest potential applications in combination with other agents like Streptozotocin for sickle cell disease, Didanosine (ddI) for HIV, and as a single agent or in combination with NF-KB/IKB inhibitors for multiple myeloma. [, , ]
Relevance: Didox is structurally related to Trimidox and often investigated alongside it as a potential therapeutic agent. [, ] Both compounds share a similar mechanism of action by inhibiting RR, [, ] making them frequent subjects of comparative studies examining their efficacy and safety profiles.
Tiazofurin
Compound Description: Tiazofurin is an inhibitor of inosine monophosphate dehydrogenase, an enzyme involved in guanylate nucleotide biosynthesis. [, ] When used in combination with Trimidox, Tiazofurin demonstrates synergistic growth inhibitory activity against human promyelocytic leukemia HL-60 cells. []
Relevance: Tiazofurin's relevance lies in its synergistic activity with Trimidox. [] While both compounds target different enzymes involved in nucleotide metabolism, their combined use enhances the anti-cancer effects, suggesting potential benefits in combination therapies. []
Gemcitabine
Compound Description: Gemcitabine is a nucleoside analog used in chemotherapy. Resistance to Gemcitabine is a significant problem in cancer treatment, and new strategies are needed to overcome this challenge. []
Relevance: While Gemcitabine itself doesn't share a direct mechanism with Trimidox, the research on Gemcitabine resistance is relevant in the context of Trimidox's role as an RR inhibitor. [] Understanding resistance mechanisms against one class of anti-cancer agents like Gemcitabine can provide insights into potential challenges and strategies for improving the efficacy of other agents, including RR inhibitors like Trimidox.
Streptozotocin (STZ)
Compound Description: Streptozotocin is a chemical compound known to induce diabetes in animal models and is also used in chemotherapy. []
Relevance: When combined with Trimidox, Streptozotocin demonstrates a synergistic effect in inhibiting the growth of K562 cells and enhancing the production of hemoglobin and F-cells. [] This synergy suggests a potential therapeutic application for this combination in treating sickle cell disease. []
Didanosine (ddI)
Compound Description: Didanosine, commonly known as ddI, is a nucleoside reverse transcriptase inhibitor used primarily as part of combination therapy in treating HIV/AIDS. [, ]
Relevance: Research indicates that combining Didanosine with RR inhibitors like Trimidox and Didox enhances their effectiveness in reducing viral-induced splenomegaly in murine acquired immunodeficiency syndrome (MAIDS) compared to the individual agents alone. [] This synergistic activity suggests that combining RR inhibitors with Didanosine could be a promising therapeutic strategy for HIV/AIDS.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ribonucleotide reductase, the rate-limiting enzyme for de novo DNA synthesis, is a common target for chemotherapy. Its increased activity in cancer cells is associated with malignant transformation and proliferation. Trimidox is a specific ribonucleotide reductase inhibitor that reduces levels of dGTP and dCTP in HL-60 cells, inducing apoptosis via activation of caspases without altering the cell cycle distribution. Trimidox inhibits growth of human promyelocytic leukemia HL-60 cells with an IC50 value of 35 µM.
Potent and selective FPR2 agonist (EC50 = 40 nM). Induces Ca2+ mobilization in FPR2 but not FPR1-transfected mast cells. Induces neutrophil chemotaxis and degranulation in vitro. Reduces neutrophil and lymphocyte counts in bronchoalveolar lavage fluid in a mouse lung injury model. Anti-inflammatory.
(Z-LL)2 Ketone is a putative inhibitor of signal peptide peptidase; inhibits p-Prl signal peptide processing. Putative inhibitor of signal peptide peptidase; inhibits p-Prl signal peptide processing (IC50 = 50 nM). Exhibits no effect on signal peptidases or proteasome activity. Reduces HSV-1 replication in vitro and in vivo.
Vatalanib succinate is a succinate salt obtained by combining vatalanib with one molar equivalent of succinic acid. It is a multi-targeted tyrosine kinase inhibitor for all isoforms of VEGFR, PDGFR and c-Kit. It has a role as an angiogenesis inhibitor, an antineoplastic agent, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and a vascular endothelial growth factor receptor antagonist. It contains a vatalanib. Vatalanib Succinate is the succinate salt of vatalanib, an anilinophthalazine derivative, with antineoplastic activity. Vatalanib binds to and inhibits the protein kinase domain of vascular endothelial growth factor receptors 1 and 2; both receptor tyrosine kinases are involved in angiogenesis. This agent also binds to and inhibits related receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms.
Inhibitor of cdc2-like kinases (Clk) and DYRK kinases (IC50 values are 68, 68 and 231 nM for Clk1, Clk4 and Clk2, respectively, and 282 and 1156 nM for Dyrk1A and Dyrk1B). Shows 20-fold selectivity for Clk4 over Dyrk1A. Stable in both mouse and human plasma. Moderately cell permeable.
CAIX inhibitor S4 is an inhibitor of carbonic anhydrase IX (CAIX; Ki = 0.007 µM for the recombinant human enzyme). It is selective for CAIX over CAI and CAII but does inhibit CAXII (Kis = 5.6, 0.55, and 0.002 µM, respectively). CAIX inhibitor S4 inhibits proliferation of HT-29 and MDA-MB-231, but not HCT116, cancer cells under anoxic conditions (IC50s = 20, 481, and >1,000 µM, respectively). CAIX inhibitor S4 (10 mg/kg, i.p.) reduces the number of lung metastases, but not primary tumor growth, in an MDA-MB-231 mouse xenograft model. High affinity and selective CA IX and CA XII inhibitor (Ki values are 2, 7, 547 and 5600 nM for CA XII, IX, II andI, respectively). Inhibits migration and proliferation of breast cancer cells in vitro. Inhibits lung metastasis in mice bearing breast tumor xenografts, without affecting primary tumor.